
3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Scientific Research Applications
3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound. This reaction forms a dihydropyridazine intermediate.
Oxidation: The dihydropyridazine intermediate is then oxidized to form the pyridazinone structure. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Introduction of the Propanoic Acid Group: The final step involves the introduction of the propanoic acid group through a nucleophilic substitution reaction. This can be achieved by reacting the pyridazinone with a suitable alkyl halide, such as bromoacetic acid, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine or pyridazine structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, such as bromoacetic acid, under basic conditions.
Major Products
Oxidation: More oxidized pyridazinone derivatives.
Reduction: Dihydropyridazine or pyridazine derivatives.
Substitution: Alkylated pyridazinone derivatives.
Mechanism of Action
The mechanism of action of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pyridazinone ring is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid
- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)butanoic acid
- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)pentanoic acid
Uniqueness
3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid is unique due to its specific propanoic acid group, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
3-(6-oxo-1H-pyridazin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1,3H,2,4H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYJLNMTBRSWCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629334 |
Source


|
| Record name | 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6397-53-1 |
Source


|
| Record name | 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


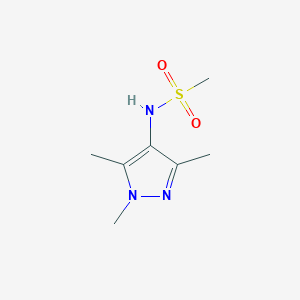
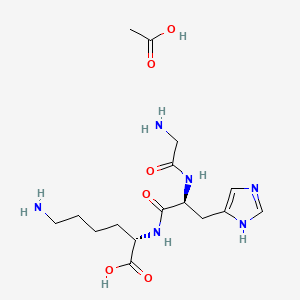
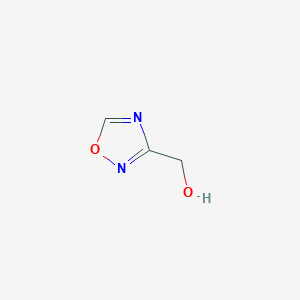
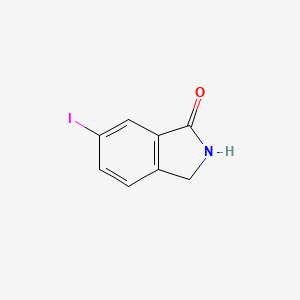
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

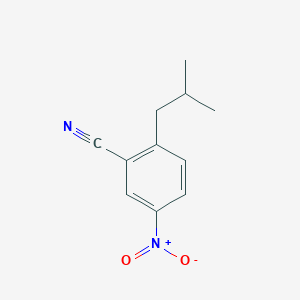
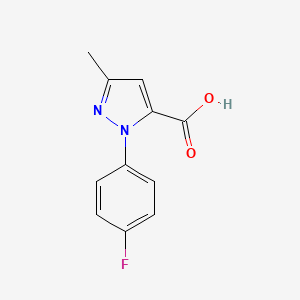

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)
